
Diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a diethyl ester backbone at positions 3 and 5, a 4-methylphenyl group at position 1, and a 2-ethoxyphenyl substituent at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The ethyl, ethoxyphenyl, and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce tetrahydropyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antidiabetic Activity
Recent studies have highlighted the potential of diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate as an inhibitor of yeast α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to reduced postprandial blood glucose levels. The compound has shown promising results in vitro, indicating its potential as a therapeutic agent for managing diabetes .
2. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is essential in preventing oxidative stress-related diseases. The antioxidant capacity can be attributed to the presence of electron-rich functional groups within the molecule that can scavenge free radicals .
3. Neuroprotective Effects
The neuroprotective potential of dihydropyridine derivatives has been explored in various studies. These compounds may protect neuronal cells from damage caused by oxidative stress and inflammation, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structural integrity and purity of the synthesized compound .
Case Studies
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(2-ETHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound can inhibit the influx of calcium ions, leading to a decrease in intracellular calcium levels. This action can result in the relaxation of smooth muscle cells, particularly in the cardiovascular system, thereby reducing blood pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent effects:
Notes:
- Ethoxy vs.
- Nitro vs. Ethoxy : Nitro-substituted analogs (e.g., Compound 10) exhibit stronger electron-withdrawing effects, which could enhance interactions with biological targets like P-gp .
- Fluorine Substituents : Fluorine in Compound 1a improves crystallinity and metabolic stability, a feature absent in the ethoxy-substituted target .
Physicochemical and Crystallographic Properties
- Melting Points : Ethoxy-substituted analogs typically exhibit lower melting points (e.g., Compound 8: 96–98°C) compared to nitro-substituted derivatives (Compound 10: 114–115°C), reflecting differences in intermolecular interactions .
- Crystallography : Methoxy-substituted 1,4-DHPs (e.g., ) form hydrogen-bonded networks via carbonyl and N–H groups, whereas trimethoxy analogs (Compound III) utilize methoxy oxygens for crystal packing. The ethoxy group’s larger size may disrupt such networks, favoring amorphous solid forms .
Biological Activity
Diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, a member of the dihydropyridine (DHP) class, has garnered attention for its biological activity, particularly as a calcium channel blocker. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H29NO5, with a molecular weight of approximately 441.52 g/mol. The structure features a dihydropyridine core substituted at the 4-position with an ethoxyphenyl group and a methylphenyl group. This specific arrangement is crucial for its biological activity.
Dihydropyridines primarily act as L-type calcium channel blockers . They inhibit the influx of calcium ions through these channels in vascular smooth muscle and cardiac tissues, leading to vasodilation and decreased heart contractility. This mechanism underlies their use in treating hypertension and angina pectoris.
Antihypertensive Effects
Research indicates that compounds within the DHP class exhibit significant antihypertensive properties. A study comparing various DHP derivatives found that this compound demonstrated comparable efficacy to nifedipine, a well-known calcium channel blocker . The structure-activity relationship (SAR) analysis highlighted that modifications at the 4-position significantly influence potency.
Anticonvulsant Activity
In addition to cardiovascular applications, recent studies have explored the anticonvulsant potential of DHP derivatives. Compounds similar to this compound were evaluated for their ability to modulate intracellular calcium levels in neuronal cell lines. Results indicated that these compounds could effectively reduce seizure activity by targeting L-type calcium channels .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antihypertensive Study : A comparative analysis showed that this compound reduced blood pressure in hypertensive models similarly to established treatments like amlodipine .
- Calcium Channel Modulation : In vitro assays demonstrated that this compound effectively inhibited L-type calcium channels in rat aortic smooth muscle cells with an IC50 value comparable to other DHPs .
- Anticonvulsant Properties : Another study focused on its anticonvulsant effects through modulation of calcium signaling pathways in neuronal cells, showing promising results that warrant further investigation .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, involving a one-pot cyclocondensation of an aldehyde (e.g., 2-ethoxybenzaldehyde), ethyl acetoacetate, and ammonium acetate in ethanol under reflux. Reaction conditions such as solvent polarity, temperature (optimized at 343 K), and stoichiometric ratios significantly affect yields. For instance, using polar aprotic solvents can enhance cyclization efficiency, while excess ammonium acetate may improve reaction completion. Evidence from similar syntheses reports yields ranging from 3% to 21% depending on substituent reactivity and purification methods (flash chromatography is commonly used) .
Q. Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?
Discrepancies often arise from solvent effects, tautomerism, or dynamic molecular conformations. To resolve these:
- Perform DFT calculations to simulate NMR/IR spectra and compare with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to match experimental conditions.
- Analyze potential tautomeric equilibria using variable-temperature NMR or pH-dependent studies.
- Cross-validate with X-ray crystallography to confirm dominant conformers. For example, computational studies on analogous compounds successfully correlated experimental 1H NMR shifts with DFT-derived values, resolving ambiguities in proton assignments .
Q. Basic: Which crystallographic techniques are most effective for determining molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystal growth via slow evaporation (e.g., CH2Cl2/n-hexane systems) .
- Data collection using diffractometers (e.g., Rigaku R-AXIS) with Mo/Kα radiation.
- Structure refinement using SHELX software, which handles hydrogen bonding and disorder modeling. For example, the compound’s dihydropyridine ring adopts a flattened boat conformation, with substituent orientations resolved via SHELXL refinement .
Q. Advanced: How can intermolecular interactions and crystal packing be analyzed methodologically?
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) and visualizes interaction hotspots.
- Interaction energy calculations (using CrystalExplorer) decompose lattice energies into electrostatic, dispersion, and polarization components.
- Examine crystal packing diagrams for recurring motifs (e.g., R44(24) hydrogen-bonded tetramers observed in related structures) .
Q. Basic: What spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ ~165–170 ppm).
- IR spectroscopy : Identify C=O stretches (~1700 cm−1) and C-O-C vibrations (~1250 cm−1).
- Mass spectrometry (ESI) : Confirm molecular ions (e.g., [M+Na]+) and fragmentation patterns .
Q. Advanced: How can synthetic pathways be optimized for low-yielding or polymorphic products?
- Solvent screening : Test binary systems (e.g., DCM/hexane) to control nucleation and reduce polymorphism.
- Additive-driven crystallization : Use seed crystals or surfactants to direct polymorph formation.
- Microwave-assisted synthesis : Shorten reaction times and improve yield consistency. For example, adjusting solvent polarity increased yields from 3% to 21% in analogous P-gp inhibitors .
Q. Basic: What computational methods model the compound’s electronic structure?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps).
- Intramolecular Reactivity Index (IRI) : Visualize electron density to predict reactive sites.
- Molecular docking : Screen binding affinities to biological targets (e.g., calcium channels) .
Q. Advanced: How do structural modifications correlate with biological activity in dihydropyridines?
- SAR studies : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring) and assay activity.
- Pharmacophore modeling : Identify critical moieties (e.g., ester groups for calcium channel blockade).
- Bioisosteric replacement : Substitute ethoxy groups with methoxy or halogens to modulate lipophilicity and potency .
Q. Basic: What are key considerations for reproducible crystallization?
- Solvent purity : Use HPLC-grade solvents to avoid impurities disrupting lattice formation.
- Evaporation rate : Slow evaporation (0.5 mL/day) promotes single-crystal growth.
- Temperature control : Maintain ±1 K stability during crystallization .
Q. Advanced: How should conflicting bioactivity results across assays be interpreted?
- Assay standardization : Use identical cell lines (e.g., L5178Y mdr for P-gp inhibition) and controls.
- Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) to rule out cytotoxicity artifacts.
- Mechanistic studies : Combine flow cytometry (e.g., rhodamine 123 uptake) with Western blotting to confirm target engagement .
Properties
Molecular Formula |
C26H29NO5 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
diethyl 4-(2-ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H29NO5/c1-5-30-23-11-9-8-10-20(23)24-21(25(28)31-6-2)16-27(17-22(24)26(29)32-7-3)19-14-12-18(4)13-15-19/h8-17,24H,5-7H2,1-4H3 |
InChI Key |
QIMNPOBYSMUNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OCC)C3=CC=C(C=C3)C)C(=O)OCC |
Origin of Product |
United States |
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